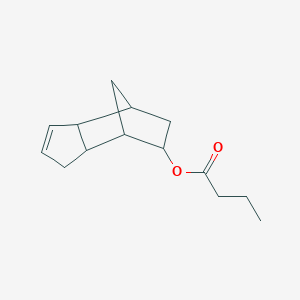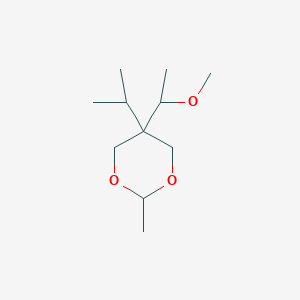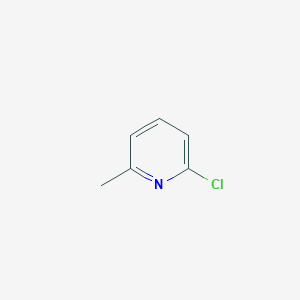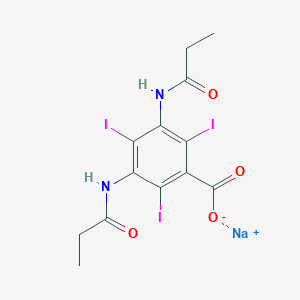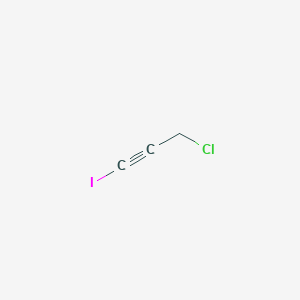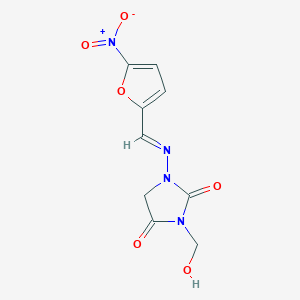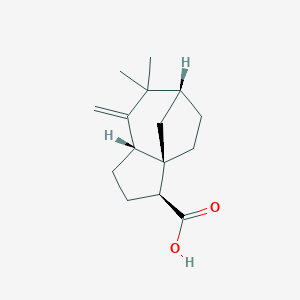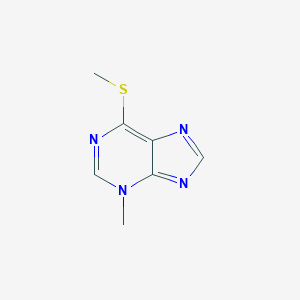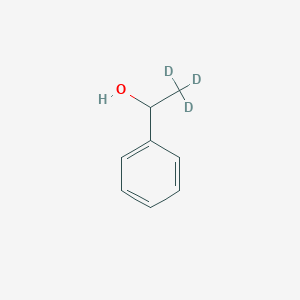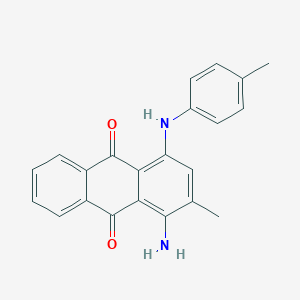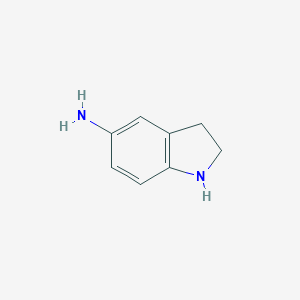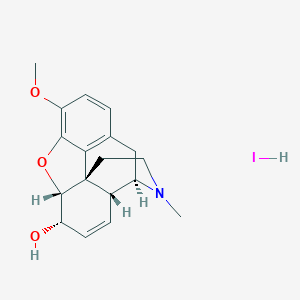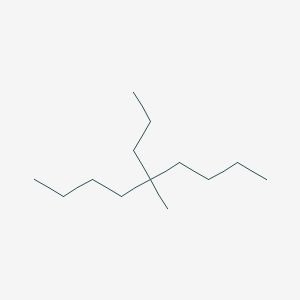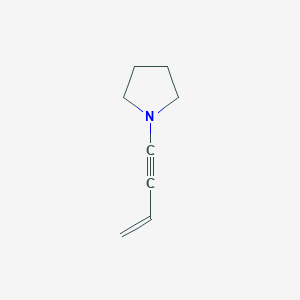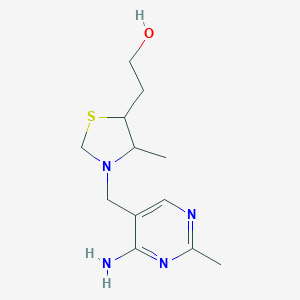
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol exerts its effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化和生理效应
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have various biochemical and physiological effects such as the inhibition of cell growth and division, induction of apoptosis, modulation of neurotransmitter activity, and neuroprotective effects. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer research. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have neuroprotective effects, which makes it a potential candidate for neuroscience research. However, one of the limitations of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to study the mechanisms underlying its biochemical and physiological effects, which may lead to the development of new drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol for its potential therapeutic applications.
合成方法
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol can be synthesized by reacting 4-amino-2-methyl-5-pyrimidinemethanol with 4-methyl-5-thiazolidinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol.
科学研究应用
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been used as a lead compound for the development of new drugs.
属性
CAS 编号 |
15233-41-7 |
|---|---|
产品名称 |
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol |
分子式 |
C12H20N4OS |
分子量 |
268.38 g/mol |
IUPAC 名称 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol |
InChI |
InChI=1S/C12H20N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11,17H,3-4,6-7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
UHDJMGZAZNFDEZ-UHFFFAOYSA-N |
SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCO |
规范 SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCO |
其他 CAS 编号 |
15233-41-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



